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Introduction

Neuroinflammation, largely mediated by the activation of microglia, is a key pathological feature
in a host of neurodegenerative diseases. Microglia, the resident immune cells of the central
nervous system (CNS), respond to pathogenic stimuli and cellular debris by transitioning to an
activated state. This activation, while intended to be protective, can become chronic and lead to
the release of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic
factors, thereby contributing to neuronal damage.

Bruton's tyrosine kinase (BTK) has emerged as a critical signaling molecule in myeloid cells,
including microglia.[1][2] Its activation is implicated in pro-inflammatory responses.
Atuzabrutinib (SAR444727), a selective and reversible BTK inhibitor, presents a promising
therapeutic strategy to modulate microglia-mediated neuroinflammation.[3][4]

These application notes provide detailed protocols to assess the efficacy of Atuzabrutinib in
mitigating microglia activation in vitro. The methodologies described herein are designed to
offer a robust framework for characterizing the inhibitory potential of Atuzabrutinib on key
aspects of microglia activation, including pro-inflammatory cytokine secretion, cell surface
marker expression, and intracellular signaling pathways.

l. Signaling Pathways and Experimental Workflow
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The following diagrams illustrate the lipopolysaccharide (LPS)-induced BTK signaling pathway
in microglia and the general experimental workflow for assessing the impact of Atuzabrutinib.
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Caption: LPS-induced BTK signaling pathway in microglia.
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Caption: Experimental workflow for Atuzabrutinib assessment.

Il. Data Presentation: Expected Outcomes of

Atuzabrutinib Treatment

The following tables summarize the anticipated quantitative effects of Atuzabrutinib on key

markers of microglia activation based on published data for BTK inhibitors.[2][3][5]

Table 1: Effect of Atuzabrutinib on Pro-inflammatory Cytokine Secretion

Treatment Group

TNF-a Release (pg/mL)

IL-6 Release (pg/mL)

Vehicle Control Baseline

Baseline

LPS (100 ng/mL)

Greatly Increased

Greatly Increased

LPS + Atuzabrutinib (Low
Conc.)

Moderately Decreased

Moderately Decreased

LPS + Atuzabrutinib (High

Conc.)

Significantly Decreased

Significantly Decreased
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Table 2: Effect of Atuzabrutinib on Microglia Activation Markers (Flow Cytometry)

CD45 Mean Fluorescence

Treatment Group % CD86 Positive Cells .
Intensity

Vehicle Control Baseline Low

LPS (100 ng/mL) Significantly Increased High

LPS + Atuzabrutinib (Low )
Moderately Decreased Intermediate

Conc.)

LPS + Atuzabrutinib (High o )
Significantly Decreased Low-Intermediate

Conc.)

Table 3: Effect of Atuzabrutinib on BTK Pathway Phosphorylation (Western Blot)

p-PLCy2 | Total PLCy2

Treatment Group p-BTK | Total BTK Ratio .
Ratio

Vehicle Control Baseline Baseline
LPS (100 ng/mL) Significantly Increased Significantly Increased
LPS + Atuzabrutinib (Low

Moderately Decreased Moderately Decreased
Conc.)
LPS + Atuzabrutinib (High o o

Significantly Decreased Significantly Decreased

Conc.)

lll. Experimental Protocols

Protocol 1: Primary Murine Microglia Isolation and
Culture

This protocol describes the isolation of primary microglia from neonatal mouse pups (P0-P3).[6]

[7]

Materials:
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e Neonatal mouse pups (P0-P3)

o« DMEM with 10% FBS and 1% Penicillin-Streptomycin

e 75-cm2 culture flasks

e Trypsin (2.5%)

e Trypsin inhibitor

e DNase |

« Sterile dissection tools

e 70% Ethanol

o Phosphate-Buffered Saline (PBS)

Procedure:

o Euthanize neonatal pups according to approved institutional animal care guidelines.

« Sterilize the head with 70% ethanol.

o Dissect the brains and remove the meninges in a sterile culture dish containing cold PBS.
» Transfer the cortices to a 15 mL conical tube.

e Mince the tissue using sterile scissors.

e Add 1.5 mL of 2.5% trypsin and incubate at 37°C for 15 minutes, swirling occasionally.[7]
e Neutralize the trypsin by adding 1.2 mL of trypsin inhibitor.

e Add 750 pL of DNase I to reduce cell clumping.

o Centrifuge at 400 x g for 5 minutes.

o Aspirate the supernatant and resuspend the pellet in 5 mL of complete culture medium.
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Gently triturate the cell suspension with a P1000 pipette tip until a single-cell suspension is
achieved.

Plate the mixed glial cell suspension into 75-cm? culture flasks.

Incubate at 37°C in a 5% CO: incubator. Change the medium the next day and then every 3-
4 days.

After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on
top.

To harvest microglia, seal the flask and shake it vigorously for 2-5 minutes.
Collect the supernatant containing the detached microglia.
Centrifuge at 400 x g for 5 minutes, resuspend in fresh medium, and count the cells.

Plate the purified microglia for experiments. Cells are typically ready for treatment 24 hours
after plating.

Protocol 2: Atuzabrutinib Treatment and LPS
Stimulation

Materials:

Primary microglia or BV2 microglial cell line

Atuzabrutinib (stock solution in DMSO)

Lipopolysaccharide (LPS) from E. coli O111:B4

Serum-free culture medium

DMSO (vehicle control)

Procedure:
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» Plate microglia at a density of 2 x 10° cells/well in a 24-well plate and allow them to adhere
overnight.

e The next day, replace the medium with serum-free medium.

o Prepare serial dilutions of Atuzabrutinib in serum-free medium. A starting concentration
range of 1 nM to 1 pM is recommended. Also, prepare a vehicle control with the same final
concentration of DMSO.

o Pre-treat the cells with the different concentrations of Atuzabrutinib or vehicle for 1-2 hours.
e Prepare a stock solution of LPS in sterile PBS.

e Add LPS to the wells to a final concentration of 100 ng/mL. For the unstimulated control, add
an equivalent volume of PBS.

 Incubate the cells for the desired time points:
o Cytokine analysis (ELISA): 24 hours.[8]
o Flow cytometry: 24 hours.

o Western blot for protein phosphorylation: 30 minutes to 2 hours.

Protocol 3: Cytokine Quantification by ELISA

This protocol details the measurement of TNF-a and IL-6 in the cell culture supernatant.[3][9]
Materials:

o Commercially available ELISA kits for mouse TNF-a and IL-6

e Cell culture supernatants from Protocol 2

e Microplate reader

Procedure:
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e Collect the cell culture supernatants from the treated microglia and centrifuge at 1,000 x g for
10 minutes to remove any cellular debris.

» Perform the ELISA according to the manufacturer's instructions for the specific kit being
used.

« Briefly, this typically involves: a. Adding standards and samples to the antibody-coated
microplate. b. Incubating to allow the cytokine to bind. c. Washing the plate to remove
unbound substances. d. Adding a biotin-conjugated detection antibody. e. Incubating and
washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding the
substrate solution and incubating until color develops. i. Adding a stop solution to terminate
the reaction.

e Read the absorbance at 450 nm using a microplate reader.

e Calculate the concentration of TNF-a and IL-6 in the samples by comparing their absorbance
to the standard curve.

Protocol 4: Analysis of Activation Markers by Flow
Cytometry

This protocol outlines the staining of microglia for the activation markers CD86 and CD45.[10]
[11]

Materials:

Treated microglia from Protocol 2

e FACS buffer (PBS with 2% FBS)

e Fc block (anti-CD16/CD32 antibody)

o Fluorochrome-conjugated antibodies (e.g., PE-anti-CD86, FITC-anti-CD45)
o Fixable viability dye

e Flow cytometer
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Procedure:

o Gently detach the cells from the plate using a cell scraper.

o Transfer the cell suspension to FACS tubes and centrifuge at 400 x g for 5 minutes.
» Wash the cells with FACS buffer.

» Resuspend the cells in FACS buffer containing a fixable viability dye and incubate according
to the manufacturer's instructions to label dead cells.

¢ \Wash the cells with FACS buffer.

e Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes at
4°C to prevent non-specific antibody binding.

o Without washing, add the fluorochrome-conjugated antibodies against CD86 and CD45 at
the recommended dilutions.

e Incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with FACS bulffer.
o Resuspend the cells in FACS buffer for analysis on a flow cytometer.

o Gate on the live, single-cell population and analyze the expression of CD86 and CD45.

Protocol 5: Western Blot for BTK Pathway Proteins

This protocol describes the detection of phosphorylated BTK (p-BTK) and phosphorylated
PLCy2 (p-PLCy2).[3][5]

Materials:
e Treated microglia from Protocol 2
o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6707957/
https://www.researchgate.net/figure/BTK-expression-and-inhibition-in-microglia-in-vitro-and-in-vivo-a-Western-blot-of_fig1_331073262
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCy2 (Tyr759), anti-PLCy2, anti-
B-actin

HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Lyse the cells in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
Determine the protein concentration using a BCA assay.

Denature equal amounts of protein (20-30 pg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

Wash the membrane three times with TBST.

Apply the ECL substrate and visualize the protein bands using an imaging system.
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e Quantify the band intensities and normalize the phosphorylated protein levels to the total
protein levels. Use B-actin as a loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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